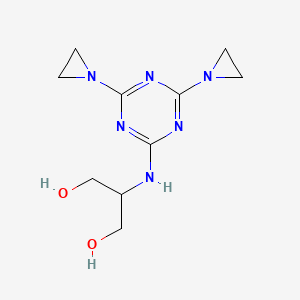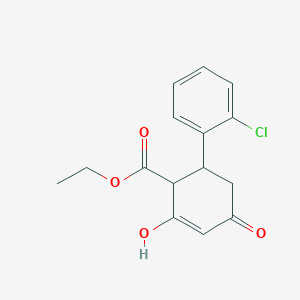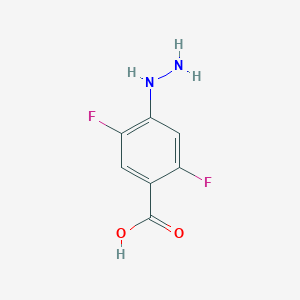![molecular formula C10H8N2 B13966487 1h-Pyrazolo[1,5-a]indole CAS No. 42318-55-8](/img/structure/B13966487.png)
1h-Pyrazolo[1,5-a]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[1,5-a]indole is a heterocyclic compound that features a fused ring system combining pyrazole and indole structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[1,5-a]indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-oxo-2-phenyl-3H-pyrazolo[1,5-a]indole with 2,3-dichloro-4,5-dicyano-p-benzoquinone (DDQ) results in the formation of this compound . Another method involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production. For example, the use of FeCl3 and polyvinyl pyrrolidine (PVP) can accelerate the addition reactions and subsequent cyclization to form the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazolo[1,5-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ to form different derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: DDQ is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ results in the formation of 3-oxo-2-phenyl-3H-pyrazolo[1,5-a]indole .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[1,5-a]indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[1,5-a]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, influencing various biological processes. For example, its interaction with cancer cell receptors can inhibit cell proliferation and induce apoptosis .
Comparación Con Compuestos Similares
1H-Pyrazolo[1,5-a]indole can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but has different chemical properties and applications.
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde have similar structures but differ in their reactivity and biological activities.
Uniqueness: this compound is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
42318-55-8 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1H-pyrazolo[1,5-a]indole |
InChI |
InChI=1S/C10H8N2/c1-2-4-10-8(3-1)7-9-5-6-11-12(9)10/h1-7,11H |
Clave InChI |
SDASQSBLIWRQLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3N2NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)








![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)




